molecular formula C18H24O5 B236990 Oudemansin X CAS No. 130640-32-3

Oudemansin X

Cat. No. B236990
M. Wt: 320.4 g/mol
InChI Key: PGQAMCDKTUKRQA-JDKRGPGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oudemansin X is a natural product isolated from the fungus Oudemansiella mucida. It has been found to have various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. Oudemansin X has gained increasing attention from researchers due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Antifungal Properties

Oudemansin X has demonstrated significant antifungal properties. Studies have identified its effectiveness against a range of molds and yeasts. Notably, the synthesis of (-)-oudemansin X was crucial in exploring its antifungal capabilities (Umezawa et al., 1995). Additionally, its isolation from Oudemansiella radicata and the subsequent evaluation of its biological activity further confirm its potential as an antifungal agent (Anke et al., 1990).

Application in Synthesis

The total synthesis of oudemansin X, utilizing methods like enantioselective acetylation, has been a significant advancement. This synthetic approach has not only aided in studying oudemansin X's antifungal activity but also in confirming its chemical structure (Chida et al., 1992).

Role in Antimicrobial Activity

Further research has expanded oudemansin X's potential applications to include antimicrobial activity. It's one of several compounds isolated from specific mushrooms showing activity against malaria, various fungi, and bacteria, highlighting its broader pharmacological potential (Sadorn et al., 2016).

Inhibitory Effects on Respiration

Oudemansin X belongs to a class of compounds known for inhibiting mitochondrial respiration in fungi. This action forms the basis of its fungicidal properties, a characteristic shared by related compounds like strobilurins (Zakharychev et al., 1998).

Antimalarial Activities

Recent studies have also uncovered oudemansin X's antimalarial properties. It has shown moderate to strong activity against malaria with low cytotoxicity to certain cells, suggesting a possible role in antimalarial drug development (Kornsakulkarn et al., 2020).

properties

CAS RN

130640-32-3

Product Name

Oudemansin X

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhex-5-enoate

InChI

InChI=1S/C18H24O5/c1-13(16(12-20-2)18(19)23-5)17(22-4)11-8-14-6-9-15(21-3)10-7-14/h6-13,17H,1-5H3/b11-8+,16-12+/t13-,17-/m0/s1

InChI Key

PGQAMCDKTUKRQA-JDKRGPGZSA-N

Isomeric SMILES

C[C@H]([C@H](/C=C/C1=CC=C(C=C1)OC)OC)/C(=C\OC)/C(=O)OC

SMILES

CC(C(C=CC1=CC=C(C=C1)OC)OC)C(=COC)C(=O)OC

Canonical SMILES

CC(C(C=CC1=CC=C(C=C1)OC)OC)C(=COC)C(=O)OC

synonyms

Oudemansin X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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